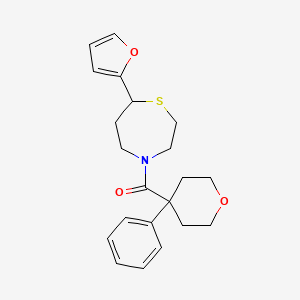
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
With a molecular weight of approximately 367.467 g/mol, it contains a furan ring, a thiazepane moiety, and a tetrahydropyran structure, which are known to contribute to its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiazepane compounds exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anticancer Activity
Studies have demonstrated that thiazepane derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation . The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Recent findings suggest that the compound may possess neuroprotective properties. In vitro studies using neuronal cell cultures indicate that it can mitigate oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role in disease progression .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may act as an allosteric modulator for certain neurotransmitter receptors, enhancing or inhibiting their activity.
- Oxidative Stress Reduction : The antioxidant properties help in scavenging free radicals, thereby reducing cellular damage.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazepane derivatives for their antimicrobial properties. The results indicated that specific modifications to the thiazepane ring significantly enhanced activity against Gram-positive bacteria .
Study 2: Cancer Cell Line Testing
In a comparative study involving several thiazepane derivatives, this compound displayed superior cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Study 3: Neuroprotection
A recent investigation assessed the neuroprotective effects of the compound in an oxidative stress model using SH-SY5Y neuroblastoma cells. Results showed a marked reduction in cell death and increased viability when treated with the compound compared to untreated controls .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has indicated that compounds similar to (7-(furan-2-yl)-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone exhibit antimicrobial properties. A study highlighted the effectiveness of thiazepane derivatives against various bacterial strains, suggesting that the incorporation of furan and tetrahydropyran groups enhances their antimicrobial activity .
Anticancer Potential
Thiazepane derivatives have been explored for their anticancer properties. A study conducted on related compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The structural characteristics of this compound may contribute similarly to these effects.
Neuroprotective Effects
The neuroprotective potential of thiazepane derivatives has been investigated in models of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating a possible application in treating conditions like Alzheimer's disease .
Case Studies
Propiedades
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-phenyloxan-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-20(21(9-14-24-15-10-21)17-5-2-1-3-6-17)22-11-8-19(26-16-12-22)18-7-4-13-25-18/h1-7,13,19H,8-12,14-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDYCHROJJVZFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













